benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid
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Overview
Description
Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid: is a chemical compound with the molecular formula C16H22N2O6. It is a solid substance with a molecular weight of 338.36 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid typically involves the reaction of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate with oxalic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, ammonia) under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Chemistry: In chemistry, benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is used as a reagent in organic synthesis. It can be used to introduce the benzyl carbamate protecting group in the synthesis of peptides and other complex molecules.
Biology: In biology, this compound may be used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. It can be used in drug development and pharmacological studies to understand its effects on biological systems.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
- tert-Butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
- N-[(1S,2R)-2-aminocyclohexyl]carbamate
Uniqueness: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is unique due to its combination of the benzyl carbamate group and oxalic acid. This combination imparts specific chemical properties that make it valuable in various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Properties
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11;3-1(4)2(5)6/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);(H,3,4)(H,5,6)/t12-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJNSNPCGGDJPE-KZCZEQIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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